(S)-1-(4-Bromobenzyl)-piperidin-3-ol

Chiral chromatography Enantiomer separation Analytical method development

Procure (S)-1-(4-Bromobenzyl)-piperidin-3-ol as an enantiomerically pure chiral building block (ee >99%) for asymmetric synthesis of CNS pharmacophores including triple reuptake inhibitors. The (S)-configured 3-hydroxyl establishes requisite stereochemistry for target engagement, while the para-bromobenzyl substituent provides a synthetic anchor for Suzuki-Miyaura cross-coupling diversification (BDE ~281 kJ/mol). Unlike racemic mixtures or positional isomers, this (S)-enantiomer ensures stereochemical integrity critical for enantioselective receptor recognition and reproducible structure-activity relationships.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
Cat. No. B8378513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Bromobenzyl)-piperidin-3-ol
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=C(C=C2)Br)O
InChIInChI=1S/C12H16BrNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(15)9-14/h3-6,12,15H,1-2,7-9H2/t12-/m0/s1
InChIKeyDWCCHTLIEXBAFJ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(4-Bromobenzyl)-piperidin-3-ol: Chiral Piperidine Building Block for Stereospecific SAR Studies and CNS-Targeted Synthesis


(S)-1-(4-Bromobenzyl)-piperidin-3-ol (C12H16BrNO; MW 270.17 g/mol) is a chiral secondary amine-alcohol belonging to the 3-hydroxypiperidine class, characterized by an (S)-configured hydroxyl at the piperidine 3-position and a para-bromobenzyl substituent at the nitrogen. This compound serves as a versatile chiral building block in medicinal chemistry, where the 4-bromobenzyl group provides a synthetic handle for Suzuki-Miyaura cross-coupling and other palladium-catalyzed transformations, while the 3-hydroxyl enables further functionalization via esterification, etherification, or oxidation . Its defined (S)-stereochemistry makes it particularly valuable for asymmetric synthesis of pharmacologically active piperidine-containing molecules, where stereochemical integrity at the 3-position is critical for target engagement .

Why 1-(4-Bromobenzyl)-piperidin-3-ol Cannot Be Replaced with Racemic or Positional Isomers in Stereospecific Synthesis


Generic substitution of (S)-1-(4-bromobenzyl)-piperidin-3-ol with racemic mixtures, achiral analogs, or positional isomers introduces critical failure points in stereospecific synthetic workflows and SAR interpretation. The (S)-configuration at the 3-hydroxyl position dictates the three-dimensional orientation of downstream functional groups, which directly impacts enantioselective receptor recognition—a phenomenon well-documented for piperidin-3-ol-containing pharmacophores where enantiomeric pairs exhibit divergent binding affinities . Additionally, the 4-bromobenzyl substituent is not functionally equivalent to 2-bromo or 3-bromo positional isomers; the para-substitution geometry alters both electronic distribution (affecting cross-coupling reactivity) and steric accessibility (influencing biological target accommodation). Furthermore, compounds lacking the bromine atom entirely eliminate the capacity for late-stage diversification via Suzuki coupling, fundamentally constraining synthetic utility. Substituting the 3-hydroxyl position with a methyl group (as in 1-(4-bromobenzyl)-3-methyl-piperidin-3-ol) removes hydrogen-bond donor capacity and alters metabolic stability profiles, compromising in vivo pharmacological studies .

Quantitative Differentiation Evidence: (S)-1-(4-Bromobenzyl)-piperidin-3-ol vs. Structural Analogs


Chiral Resolution: (S)-1-(4-Bromobenzyl)-piperidin-3-ol as Benchmark Substrate for Enantioselective Separation Optimization

This compound has been explicitly employed as a test substrate in chiral HPLC method development studies to evaluate enantioselective separation efficiency. Under optimized conditions using a chiral stationary phase, baseline separation of (S)- and (R)-1-(4-bromobenzyl)-piperidin-3-ol enantiomers was achieved, with enantiomeric excess (ee) determination demonstrating >99% resolution capability [1]. This establishes the compound as a validated benchmark for chiral analytical method validation, a role not documented for its positional isomers or achiral analogs.

Chiral chromatography Enantiomer separation Analytical method development

Synthetic Intermediate Specificity: 1-(4-Bromobenzyl) Substitution Pattern Enables Triple Reuptake Inhibitor SAR Optimization

In a structure-activity relationship (SAR) study of arylalkanol-piperidine derivatives as triple reuptake inhibitors (serotonin, norepinephrine, and dopamine transporters), the 1-(4-bromobenzyl)-piperidin-3-ol scaffold served as a key intermediate for synthesizing compounds that exhibited high potency across all three transporters. Optimized derivatives 2j and 2m demonstrated significant in vivo efficacy, reducing immobility time in mouse forced swim tests compared to vehicle controls [1]. Critically, compounds bearing the 1-(4-bromobenzyl) substitution showed favorable activity profiles, whereas analogs with alternative N-substituents (e.g., unsubstituted benzyl, 4-chlorobenzyl) exhibited reduced transporter inhibition or altered selectivity ratios [1].

Triple reuptake inhibitor Antidepressant Monoamine transporter

Halogen-Dependent Reactivity: 4-Bromobenzyl vs. 4-Chlorobenzyl and 4-Fluorobenzyl in Cross-Coupling Applications

The 4-bromobenzyl substituent in (S)-1-(4-bromobenzyl)-piperidin-3-ol provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to chloro- and fluoro-analogs. The C-Br bond (bond dissociation energy approximately 281 kJ/mol) undergoes oxidative addition to Pd(0) catalysts more readily than C-Cl (approximately 327 kJ/mol) while offering greater stability and synthetic accessibility than C-I. This intermediate reactivity profile positions the 4-bromobenzyl derivative as the optimal balance between coupling efficiency and functional group tolerance for late-stage diversification .

Cross-coupling Suzuki-Miyaura Palladium catalysis

Optimal Application Scenarios for (S)-1-(4-Bromobenzyl)-piperidin-3-ol Based on Differentiated Evidence


Stereospecific Synthesis of CNS-Active Piperidine Derivatives

Employ (S)-1-(4-bromobenzyl)-piperidin-3-ol as the chiral starting material for constructing enantiomerically pure piperidine-based CNS pharmacophores, including triple reuptake inhibitors for antidepressant development. The (S)-configured 3-hydroxyl establishes the requisite stereochemistry for target engagement, while the 4-bromobenzyl group provides a synthetic anchor for Suzuki-Miyaura diversification to optimize transporter selectivity profiles. Studies confirm that derivatives built on this scaffold achieve balanced inhibition of serotonin, norepinephrine, and dopamine transporters with demonstrable in vivo efficacy [1].

Analytical Method Development and Chiral Purity Validation

Utilize (S)-1-(4-bromobenzyl)-piperidin-3-ol as a reference standard for developing and validating chiral HPLC methods. The compound's demonstrated baseline separation under optimized chiral stationary phase conditions (ee >99%) establishes it as a reliable calibration standard for enantiomeric purity assessment in quality control workflows [2]. This application is particularly relevant for laboratories requiring validated methods to confirm stereochemical integrity of chiral piperidine building blocks prior to SAR studies.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

Leverage the 4-bromobenzyl substituent for Suzuki-Miyaura and related cross-coupling reactions to generate focused libraries of 1-benzyl-3-hydroxypiperidine analogs. The intermediate C-Br bond reactivity (BDE ~281 kJ/mol) enables reliable oxidative addition to Pd(0) catalysts under standard conditions, a capability not available with 4-fluorobenzyl analogs and less efficient with 4-chlorobenzyl derivatives . This synthetic versatility supports parallel medicinal chemistry efforts requiring rapid analog generation.

Quote Request

Request a Quote for (S)-1-(4-Bromobenzyl)-piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.